3-Fluoroquinolin-8-amine
Overview
Description
3-Fluoroquinolin-8-amine is a fluorinated derivative of quinoline, characterized by the presence of a fluorine atom at the third position and an amine group at the eighth position of the quinoline ring. This compound, with the molecular formula C9H7FN2, has garnered significant interest due to its diverse pharmacological and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoroquinolin-8-amine typically involves the cyclization of appropriate precursors. One common method is the Skraup reaction, which involves the cyclization of aniline derivatives in the presence of oxidizing agents and acids . Another approach is the nucleophilic substitution of fluorine atoms in polyfluorinated quinolines .
Industrial Production Methods: Industrial production of this compound often employs large-scale cyclization reactions, utilizing robust and scalable methods such as the Skraup reaction. The reaction conditions are optimized to ensure high yields and purity, with careful control of temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoroquinolin-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions, particularly involving the fluorine atom, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinolines depending on the nucleophile used.
Scientific Research Applications
3-Fluoroquinolin-8-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.
Industry: The compound is used in the production of dyes and as a component in liquid crystals
Mechanism of Action
The mechanism of action of 3-Fluoroquinolin-8-amine involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the stabilization of DNA strand breaks and ultimately causing cell death. This mechanism is particularly relevant in its antibacterial activity .
Comparison with Similar Compounds
7-Fluoroquinoline: Another fluorinated quinoline with similar biological activities.
8-Aminoquinoline: Lacks the fluorine atom but shares the amine group at the eighth position.
6-Fluoroquinoline: Fluorine atom at the sixth position, exhibiting different reactivity and biological properties
Uniqueness: 3-Fluoroquinolin-8-amine is unique due to the specific positioning of the fluorine and amine groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo nucleophilic substitution reactions and its potent enzyme inhibition properties make it a valuable compound in various fields of research .
Properties
IUPAC Name |
3-fluoroquinolin-8-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2/c10-7-4-6-2-1-3-8(11)9(6)12-5-7/h1-5H,11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPNJCBCQJOATIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)N)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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